

Spectroscopic and Synthetic Profile of Ethyl 2,4-diphenylacetacetate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 2,4-diphenylacetacetate*

Cat. No.: B1617159

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of **ethyl 2,4-diphenylacetacetate** (CAS No: 2901-29-3). The information is compiled to assist researchers in the identification, characterization, and synthesis of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **ethyl 2,4-diphenylacetacetate**. While experimental ^1H NMR data is available, the ^{13}C NMR and IR data are based on estimated and hypothetical values due to the limited availability of public experimental spectra.

Table 1: ^1H NMR Spectroscopic Data

The proton nuclear magnetic resonance (^1H NMR) spectrum provides detailed information about the hydrogen atoms within the molecule.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.10 - 7.45	m	-	10H	Aromatic protons (2 x C_6H_5)
4.83	s	-	1H	Methine proton (C2-H)
4.16	q	7.1	2H	Ethyl methylene protons (- OCH_2CH_3)
3.68	s	-	2H	Methylene protons (C4-H ₂)
1.29	t	7.1	3H	Ethyl methyl protons (- OCH_2CH_3)

Solvent: $CDCl_3$, Frequency: 500 MHz

Table 2: Estimated ^{13}C NMR Spectroscopic Data

Carbon-13 nuclear magnetic resonance (^{13}C NMR) spectroscopy is used to determine the types of carbon atoms in a molecule. The following are estimated chemical shifts.

Estimated Chemical Shift (δ) ppm	Assignment
~200-205	Keto carbonyl carbon (C=O)
~168-172	Ester carbonyl carbon (C=O)
~125-140	Aromatic carbons
~60-65	Ethyl methylene carbon (-OCH ₂)
~50-55	Methine carbon (C2)
~40-45	Methylene carbon (C4)
~13-15	Ethyl methyl carbon (-CH ₃)

Table 3: Hypothetical Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy identifies functional groups based on their vibrational frequencies.

Expected Absorption Range (cm ⁻¹)	Vibrational Mode	Functional Group
3100-3000	C-H Stretch	Aromatic C-H
2980-2850	C-H Stretch	Aliphatic C-H
1750-1735	C=O Stretch	Ester C=O
1725-1705	C=O Stretch	Ketone C=O
1300-1000	C-O Stretch	Ester C-O

Mass Spectrometry Data

Mass spectrometry (MS) provides information about the mass and molecular formula of a compound.

- Molecular Formula: C₁₈H₁₈O₃
- Molecular Weight: 282.33 g/mol

Experimental Protocols

Synthesis of Ethyl 2,4-diphenylacetacetate via Claisen Condensation

A common and efficient method for the synthesis of **ethyl 2,4-diphenylacetacetate** is the solvent-free Claisen condensation of ethyl phenylacetate.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Materials:

- Ethyl phenylacetate
- Potassium tert-butoxide
- 0.5 M Hydrochloric acid (HCl)
- Diethyl ether
- Pentane or Hexane (for recrystallization)

Procedure:

- In a round-bottom flask, combine ethyl phenylacetate and potassium tert-butoxide.[\[4\]](#)
- Heat the mixture at 100°C for 30 minutes under reflux.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Cool the reaction mixture to room temperature.
- Slowly neutralize the mixture with 0.5 M HCl.[\[4\]](#)
- Extract the product with diethyl ether.
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure using a rotary evaporator.
- Triturate the resulting residue with cold pentane to induce solidification of the crude product.
[\[4\]](#)

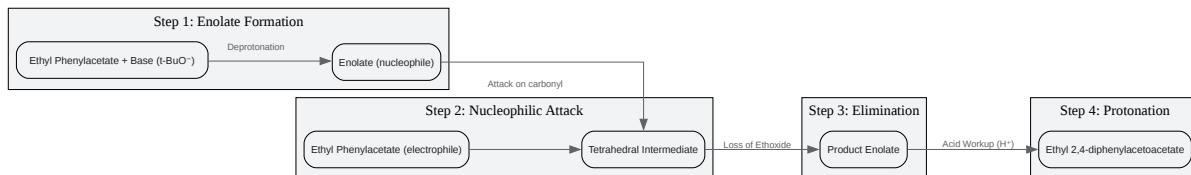
- Purify the crude solid by recrystallization from hot hexane to obtain pure **ethyl 2,4-diphenylacetacetate**.^[4]

General Protocol for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in about 0.6-0.7 mL of deuterated chloroform (CDCl_3).
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a 400 or 500 MHz spectrometer. For ^{13}C NMR, a proton-decoupled spectrum is typically obtained.

Infrared (IR) Spectroscopy:


- Sample Preparation: The IR spectrum can be obtained using a thin film of the compound on a salt plate (e.g., NaCl or KBr) or by preparing a KBr pellet.
- Data Acquisition: Record the spectrum using a Fourier-transform infrared (FT-IR) spectrometer.

Mass Spectrometry (MS):

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Data Acquisition: Analyze the sample using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a mass analyzer.

Visualizations

The following diagram illustrates the reaction mechanism for the Claisen condensation synthesis of **ethyl 2,4-diphenylacetacetate**.

[Click to download full resolution via product page](#)

Caption: Claisen condensation mechanism for **ethyl 2,4-diphenylacetacetate** synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. butler.elsevierpure.com [butler.elsevierpure.com]
- 2. A Solvent-Free Claisen Condensation Reaction for the Organic Laboratory | CoLab [colab.ws]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chegg.com [chegg.com]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of Ethyl 2,4-diphenylacetacetate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1617159#ethyl-2-4-diphenylacetacetate-spectroscopic-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com